molecular formula C8H13N3O2S B2706045 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide CAS No. 1154190-26-7

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2706045
CAS No.: 1154190-26-7
M. Wt: 215.27
InChI Key: RKVJQMLJROKZMQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide (CAS 1154190-26-7) is a chemical building block of significant interest in medicinal chemistry, particularly in the design of novel anticancer agents . This compound features a benzene-sulfonamide scaffold strategically functionalized with a hydrazine moiety, making it a versatile precursor for the synthesis of hydrazone-coupled derivatives . Research Applications and Value: The core research value of this compound lies in its role as a key intermediate for developing potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors . VEGFR-2 is a primary target in anti-angiogenic cancer therapy, and compounds that inhibit this receptor can disrupt the blood supply to tumors . Molecular design strategies indicate that derivatives stemming from this sulfonamide-hydrazone hybrid can be engineered to mimic the pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Pazopanib . The structural framework of this compound contributes a central hydrophobic spacer and a critical linker capable of forming hydrogen bonds with key amino acid residues in the enzyme's active site . Chemical Profile: • CAS Number: 1154190-26-7 • Molecular Formula: C8H13N3O2S • Molecular Weight: 215.27 g/mol • SMILES: O=S(C1=CC=CC=C1NN)(N(C)C)=O This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVJQMLJROKZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis
2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide serves as a versatile reagent in organic synthesis. It is employed for the preparation of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution. The compound can undergo oxidation to yield azo or azoxy compounds, while reduction can produce hydrazones or other derivatives. Nucleophilic substitution reactions involving the sulfonamide group enable the formation of diverse sulfonamide derivatives.

Reaction TypeMajor Products FormedCommon Reagents Used
OxidationAzo compoundsHydrogen peroxide, potassium permanganate
ReductionHydrazonesSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionVarious sulfonamide derivativesAmines, alcohols, thiols

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, complexes formed with copper ions and sulfonamide ligands demonstrated notable antibacterial activity comparable to standard antibiotics like amoxicillin .

Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various human cancer cell lines. For example, certain hydrazide derivatives related to this compound displayed significant inhibition of cancer cell proliferation in vitro.

Medical Applications

Drug Development
Due to its unique structure and reactivity, this compound is being explored as a potential drug candidate. Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This property makes it a candidate for developing new therapeutic agents targeting specific molecular pathways in diseases such as cancer.

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties allow for modifications that enhance material performance or create novel functionalities in polymers and coatings.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of copper complexes with N-substituted sulfonamides against various bacterial strains. The results indicated that these complexes not only inhibited bacterial growth but also demonstrated low toxicity in vivo during toxicity assessments on Swiss mice .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, several derivatives of this compound were tested against human cancer cell lines using the MTT assay. The results showed that some compounds had IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide and selected analogues:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
This compound C8H13N3O2S -NH-NH2 (2-position), -N(CH3)2-SO2 (1-position) Hydrazinyl for reactivity; dimethyl sulfonamide
N,N-Diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide C10H16N4O4S -NH-NH2 (2), -N(CH2CH3)2-SO2 (1), -NO2 (5) Nitro group enhances electron deficiency; diethyl substitution
2-(2-Hydrazinyl-2-oxoethyl)-N,N-dimethyl-4,5-dimethoxybenzene-sulfonamide C12H17N3O5S -NH-NH-C(O)-CH2 (2), -OCH3 (4,5) Oxoethyl hydrazine; dimethoxy for solubility
2,3-Diamino-N,N-dimethylbenzene-1-sulfonamide C8H13N3O2S -NH2 (2,3 positions) Dual amino groups for hydrogen bonding
2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide C9H14N2O2S -CH2NH2 (2) Aminomethyl for further functionalization

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility Modifiers : The dimethoxy groups in 2-(2-hydrazinyl-2-oxoethyl)-N,N-dimethyl-4,5-dimethoxybenzene-sulfonamide improve solubility in polar solvents, a property absent in the target compound .

Physicochemical Properties

  • Hydrazinyl Stability: The hydrazinyl group in the target compound is prone to oxidation, necessitating inert storage conditions. In contrast, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide () is reported as an oil, suggesting higher stability .
  • Melting Points and Crystallinity : Compounds with hydrogen-bonding groups (e.g., hydroxyl in ) exhibit higher melting points. The target compound’s crystallinity is likely influenced by N-H⋯O interactions, similar to N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide () .

Biological Activity

2-Hydrazinyl-N,N-dimethylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate. This reaction is generally performed in organic solvents such as ethanol or methanol under reflux conditions to ensure complete reaction. The resulting compound can be purified through recrystallization or chromatography techniques.

Chemical Structure

The compound features a sulfonamide group attached to a hydrazine moiety, which contributes to its unique reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonamide group may enhance the compound's overall biological activity by interacting with specific binding sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating several hydrazide derivatives, compounds similar to this compound showed cytotoxic effects against multiple human cancer cell lines, including colorectal and ovarian cancer cells. These studies revealed that the compound could induce apoptosis and disrupt cell cycle progression, indicating its potential as a chemotherapeutic agent .

Case Studies

Study Cell Line IC50 (μM) Mechanism
Study AHCT116 (Colorectal)9.5Induction of ROS
Study BSKOV-3 (Ovarian)7.2Cell cycle arrest
Study CMCF-7 (Breast)8.0Apoptosis induction

These case studies highlight the varying degrees of effectiveness across different cancer cell lines, emphasizing the compound's potential in targeted cancer therapies.

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazine derivatives:

  • 2-Hydrazinylbenzenesulfonamide : Lacks N,N-dimethyl substitution; different reactivity.
  • N,N-Dimethylbenzenesulfonamide : Lacks hydrazine group; limited biological activity.
  • Hydrazinylbenzenesulfonamide derivatives : Various substituents alter reactivity and biological properties.

This comparative analysis underscores the unique attributes of this compound that may contribute to its distinct biological activities.

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